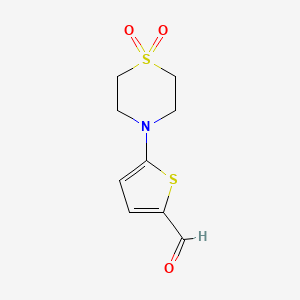
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C₉H₁₁NO₃S₂ and a molecular weight of 245.32 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide (NBS), thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Another thiophene derivative with notable antimicrobial and antitumor properties.
Uniqueness
5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is unique due to its specific structure, which includes a dioxidothiomorpholino group. This structural feature can impart distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C9H11NO3S2 |
|---|---|
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
5-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S2/c11-7-8-1-2-9(14-8)10-3-5-15(12,13)6-4-10/h1-2,7H,3-6H2 |
Clé InChI |
CDLMVWJFAAWTSM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


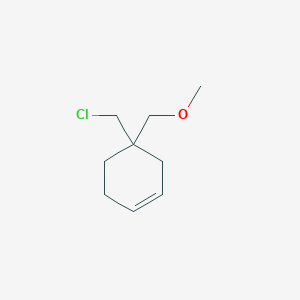
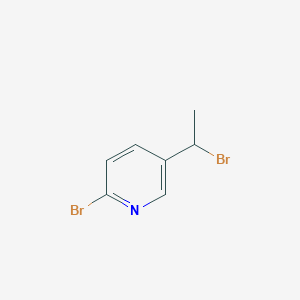

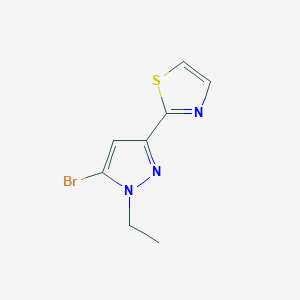
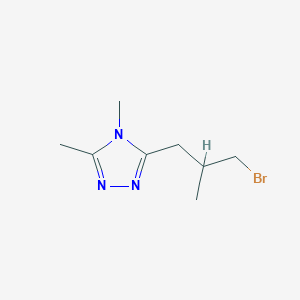
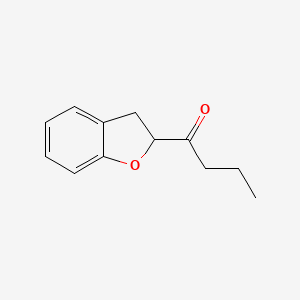
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
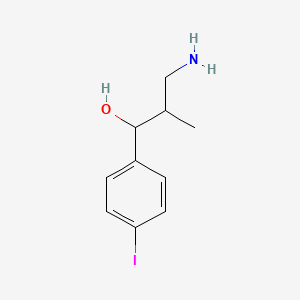


![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
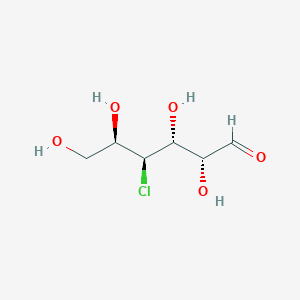
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)

